1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone
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Overview
Description
1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound with the molecular formula C21H21N5O2 and a molecular weight of 375.432
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone typically involves multiple steps. One common method includes the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then coupled with nicotinic acid under palladium-catalyzed conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antileishmanial and antimalarial activities.
Mechanism of Action
The mechanism of action of 1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in signal transduction pathways . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidines: These compounds share the pyrazole and pyridine rings but differ in their overall structure and functional groups.
1-phenyl-3-tolylpyrazole: Similar in having a pyrazole ring but differs in the attached phenyl and tolyl groups.
Uniqueness
1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone is unique due to its combination of a pyrazole ring, a nicotinoyl group, and a piperazine ring
Properties
IUPAC Name |
1-[4-[4-(6-pyrazol-1-ylpyridine-3-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-16(27)17-3-6-19(7-4-17)24-11-13-25(14-12-24)21(28)18-5-8-20(22-15-18)26-10-2-9-23-26/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHXVHXJQLOPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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